Cas no 33729-92-9 (tert-Butyldiphenylsilane)

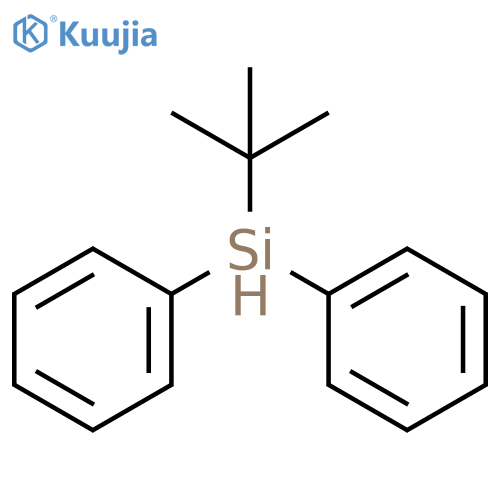

tert-Butyldiphenylsilane structure

商品名:tert-Butyldiphenylsilane

CAS番号:33729-92-9

MF:C16H20Si

メガワット:240.415505409241

MDL:MFCD05663906

CID:852017

PubChem ID:125307247

tert-Butyldiphenylsilane 化学的及び物理的性質

名前と識別子

-

- tert-Butyldiphenylsilane

- NULL

- Silane, (1,1-dimethylethyl)diphenyl-

- t-BUTYLDIPHENYLSILANE

- tert-butyl(diphenyl)silane

- tert-butyldiphenylchlorosilane

- tert-Butyldiphenylsilane >Benzene, 1,1'-[(1,1-dimethylethyl)silylene]bis-

-

- MDL: MFCD05663906

- インチ: 1S/C16H20Si/c1-16(2,3)17(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,17H,1-3H3

- InChIKey: VTORJPDWMOIOIQ-UHFFFAOYSA-N

- ほほえんだ: [SiH](C1=CC=CC=C1)(C1=CC=CC=C1)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 240.13300

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 17

- 回転可能化学結合数: 3

じっけんとくせい

- 密度みつど: 0.970(lit.)

- ふってん: 103°C/0.05mmHg(lit.)

- フラッシュポイント: 137 ºC

- 屈折率: 1.5570-1.5610

- PSA: 0.00000

- LogP: 2.82800

- じょうきあつ: 0.0±0.6 mmHg at 25°C

tert-Butyldiphenylsilane セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:warning

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

tert-Butyldiphenylsilane 税関データ

- 税関コード:2931.90.6000

tert-Butyldiphenylsilane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY024674-5g |

tert-Butyldiphenylsilane |

33729-92-9 | ≥95% | 5g |

¥1109.68 | 2024-07-09 | |

| abcr | AB331632-5 g |

tert-Butyldiphenylsilane, 98%; . |

33729-92-9 | 98% | 5g |

€202.60 | 2023-04-26 | |

| abcr | AB331632-250 mg |

tert-Butyldiphenylsilane, 98%; . |

33729-92-9 | 98% | 250mg |

€81.90 | 2023-04-26 | |

| abcr | AB331632-1 g |

tert-Butyldiphenylsilane, 98%; . |

33729-92-9 | 98% | 1g |

€104.20 | 2023-04-26 | |

| TRC | B820045-100mg |

tert-Butyldiphenylsilane |

33729-92-9 | 100mg |

$ 65.00 | 2022-06-06 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B870608-1g |

tert-Butyldiphenylsilane |

33729-92-9 | 98% | 1g |

450.00 | 2021-05-17 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB41514-1g |

tert-Butyldiphenylsilane |

33729-92-9 | 97% | 1g |

466.00 | 2021-06-01 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB41514-1g |

tert-Butyldiphenylsilane |

33729-92-9 | 97% | 1g |

¥466 | 2023-09-15 | |

| Aaron | AR003VAR-25g |

tert-Butyldiphenylsilane |

33729-92-9 | 95% | 25g |

$163.00 | 2025-02-26 | |

| eNovation Chemicals LLC | D749200-25g |

tert-Butyldiphenylsilane |

33729-92-9 | 98.0% | 25g |

$445 | 2023-09-04 |

tert-Butyldiphenylsilane 関連文献

-

1. Organozinc reagents in synthesis: the facile generation of 2-(trialkylsilyl)prop-2-enylzinc from 2-bromo-1-trimethylsilylprop-2-eneJames J. Eshelby,Philip J. Parsons,Patrick J. Crowley J. Chem. Soc. Perkin Trans. 1 1996 191

-

Zhiming Xing,Wanhui Wu,Yongxiang Miao,Yingqun Tang,Youkang Zhou,Lifang Zheng,Yang Fu,Zhibin Song,Yiyuan Peng Org. Chem. Front. 2021 8 1867

-

3. The reduction of α-silyloxy ketones using phenyldimethylsilyllithiumIan Fleming,Richard S. Roberts,Stephen C. Smith J. Chem. Soc. Perkin Trans. 1 1998 1215

33729-92-9 (tert-Butyldiphenylsilane) 関連製品

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)

- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量